molecular formula C15H16N2O B110378 1,3-Dibenzylurea CAS No. 1466-67-7

1,3-Dibenzylurea

Cat. No. B110378
Key on ui cas rn: 1466-67-7
M. Wt: 240.30 g/mol
InChI Key: KATOLVAXCGIBLO-UHFFFAOYSA-N
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Patent
US06498164B1

Procedure details

Heated was a mixture of urea 5.84 g (9.72 mmol) and benzylamine 25.0 g (23.3 mmol, 2.4 equivalents) at 150° C.-155° C. for 5 hours attaching with an air cooler. During the heating, observed was the ammonia gas evolution from colorless liquid reaction mixture. By cooling, it turned solidified at around room temperature. Purified was the reaction product by recrystallization from ethanol-benzene (1:1 mixture) to give N,N′-dibenzylurea 14.0 g as white fine needles (59.9% yield).
Name
Quantity
5.84 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[CH2:5](N)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.N>>[CH2:5]([NH:1][C:2]([NH:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
5.84 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heated
CUSTOM
Type
CUSTOM
Details
from colorless liquid reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
By cooling
CUSTOM
Type
CUSTOM
Details
turned solidified at around room temperature
CUSTOM
Type
CUSTOM
Details
Purified
CUSTOM
Type
CUSTOM
Details
by recrystallization from ethanol-benzene (1:1 mixture)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(=O)NCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 599.4%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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